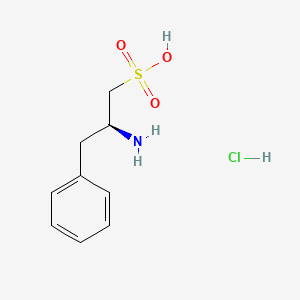

(S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each adding or modifying a part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent parts. The “(S)” at the beginning suggests that it’s a chiral molecule, meaning it has a non-superimposable mirror image. The exact structure would depend on how the different groups (amino, phenyl, propane, sulfonic acid, and hydrochloride) are connected .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, the amino group might participate in acid-base reactions, and the phenyl group might undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, and reactivity) would depend on its exact molecular structure .

Aplicaciones Científicas De Investigación

Synthesis of SnO2 Nanocrystals

This compound has been used in the synthesis of tin oxide (SnO2) nanocrystals . The use of an aromatic amino acid ester hydrochloride salt, such as phenylalanine methyl ester hydrochloride, facilitated the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution . This research focuses on the facile catalyst-free synthesis of single-nanometer-scale SnO2 nanocrystals .

Photovoltaic Applications

The synthesized SnO2 nanocrystals have been used in photovoltaic applications . In particular, nanostructured SnO2 materials are being used as a part of the constituents in perovskite solar cells (PSCs), an emerging renewable energy technology . SnO2 has high electron mobility, making it favorable for use in the electron transport layer (ETL) in these devices .

Production of SnO2 Nanoparticle Film

The environmentally benign, ethanol-based SnO2 nanofluids stabilized with the capping agent for the Sn(IV) ions were also successfully obtained and spin-coated to produce a SnO2 nanoparticle film to serve as an ETL for PSCs .

Control of Crystal Growth

The use of the aromatic amino acid hydrochloride allows for the controlled crystal growth of SnO2, enabling the development of a facile reaction system . This provides a new strategy for the precise size control of sub-10 nm SnO2 nanocrystals .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-amino-3-phenylpropane-1-sulfonic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S.ClH/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,10H2,(H,11,12,13);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUCAGNACUZJMB-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS(=O)(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CS(=O)(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B599315.png)